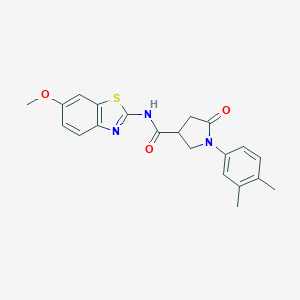![molecular formula C24H21N3O4 B271133 2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate](/img/structure/B271133.png)
2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is commonly referred to as MIQO, and it has been the subject of numerous studies exploring its synthesis, mechanism of action, biochemical and physiological effects, as well as its potential applications in various fields.
Wirkmechanismus
The mechanism of action of MIQO is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in various biological processes. For instance, MIQO has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, and to modulate the expression of various cytokines and growth factors.
Biochemical and Physiological Effects:
MIQO has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. It has also been shown to reduce the production of reactive oxygen species (ROS) and to protect against oxidative stress-induced damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of MIQO is its broad range of pharmacological activities, which makes it a versatile tool for studying various biological processes. However, the compound's complex synthesis process and limited solubility in aqueous solutions can pose challenges for researchers.
Zukünftige Richtungen
There are several future directions for research on MIQO. One potential area of focus is the development of more efficient synthesis methods that can produce higher yields of the compound. Additionally, further studies are needed to fully elucidate the compound's mechanism of action and to explore its potential applications in various disease models. Finally, the development of MIQO-based therapeutics for the treatment of various diseases represents a promising avenue for future research.
Conclusion:
In conclusion, MIQO is a promising compound that has gained significant attention in scientific research due to its potential pharmacological properties. The compound's synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are all important areas of research that have been explored in numerous studies. Further research is needed to fully elucidate the compound's potential applications in various fields and to develop MIQO-based therapeutics for the treatment of various diseases.
Synthesemethoden
The synthesis of MIQO involves a multi-step process that includes the reaction of 4-chloro-6-methyl-2-(4-methylphenyl)quinoline with 5-methylisoxazole-3-carboxylic acid followed by the addition of 2-aminoethyl-2-oxoacetate. The final product is obtained through the conversion of the resulting intermediate into the desired carboxylate salt form.
Wissenschaftliche Forschungsanwendungen
MIQO has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery. It has been shown to exhibit potent anti-inflammatory, anti-cancer, and anti-microbial activities, making it a promising candidate for the development of novel therapeutic agents.
Eigenschaften
Produktname |
2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate |
|---|---|
Molekularformel |
C24H21N3O4 |
Molekulargewicht |
415.4 g/mol |
IUPAC-Name |
[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 6-methyl-2-(4-methylphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C24H21N3O4/c1-14-4-7-17(8-5-14)21-12-19(18-10-15(2)6-9-20(18)25-21)24(29)30-13-23(28)26-22-11-16(3)31-27-22/h4-12H,13H2,1-3H3,(H,26,27,28) |
InChI-Schlüssel |
NJPDFYDKQCUMNP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)OCC(=O)NC4=NOC(=C4)C |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)OCC(=O)NC4=NOC(=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(dibenzo[b,d]furan-3-yl)-1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B271050.png)
![N-(dibenzo[b,d]furan-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B271051.png)
![N-(dibenzo[b,d]furan-3-yl)-1-(3,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B271053.png)
![N-(dibenzo[b,d]furan-3-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B271054.png)
![N-(dibenzo[b,d]furan-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B271055.png)
![N-(dibenzo[b,d]furan-3-yl)-1-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B271056.png)
![1-(5-chloro-2-methoxyphenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271059.png)
![1-benzyl-N-(dibenzo[b,d]furan-3-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B271060.png)

![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(2-thienyl)-4-quinolinecarboxylate](/img/structure/B271064.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(4-methoxyphenyl)-6-methyl-4-quinolinecarboxylate](/img/structure/B271065.png)
![2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 2-(phenylcarbonyl)cyclohexanecarboxylate](/img/structure/B271066.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 4-(2-furoylamino)benzoate](/img/structure/B271067.png)
